molecular formula C5H5ClO2 B081528 2-Chlorocyclopentane-1,3-dione CAS No. 14203-19-1

2-Chlorocyclopentane-1,3-dione

Cat. No.: B081528
CAS No.: 14203-19-1
M. Wt: 132.54 g/mol
InChI Key: FWDLMRDORLZFOZ-UHFFFAOYSA-N
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Description

2-Chlorocyclopentane-1,3-dione is an organic compound with the molecular formula C5H5ClO2 It is a chlorinated derivative of cyclopentane-1,3-dione, characterized by the presence of a chlorine atom at the second position of the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorocyclopentane-1,3-dione can be synthesized through several methods. One common approach involves the chlorination of cyclopentane-1,3-dione. This reaction typically requires the use of chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to ensure selective substitution at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production rate of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Chlorocyclopentane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chlorocyclopentane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chlorocyclopentane-1,3-dione involves its interaction with specific molecular targets. The chlorine atom in the compound can participate in electrophilic substitution reactions, making it a reactive intermediate in various chemical processes. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on target molecules, thereby altering their structure and function .

Comparison with Similar Compounds

Uniqueness: 2-Chlorocyclopentane-1,3-dione is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties compared to its analogues. The chlorine atom enhances the compound’s electrophilicity, making it more reactive in substitution and other chemical reactions .

Properties

IUPAC Name

2-chlorocyclopentane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClO2/c6-5-3(7)1-2-4(5)8/h5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDLMRDORLZFOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(C1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342630
Record name 2-chlorocyclopentane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14203-19-1
Record name 2-chlorocyclopentane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chlorocyclopentane-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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